1-(2-Amino-4,5-dichlorophenyl)ethanone CAS number 6951-70-8
1-(2-Amino-4,5-dichlorophenyl)ethanone CAS number 6951-70-8
An In-depth Technical Guide to 1-(2-Amino-4,5-dichlorophenyl)ethanone
Abstract: This technical guide provides a comprehensive scientific overview of 1-(2-Amino-4,5-dichlorophenyl)ethanone (CAS No. 6951-70-8), a pivotal chemical intermediate in contemporary drug discovery and organic synthesis. The document elucidates its fundamental physicochemical properties, details a robust synthetic protocol via Friedel-Crafts acylation, outlines modern analytical characterization techniques, and explores its reactivity and strategic applications. Designed for researchers, medicinal chemists, and process development scientists, this guide integrates established chemical principles with practical, field-proven insights to facilitate the effective and safe utilization of this versatile building block.
Core Concepts: Strategic Importance in Synthesis
1-(2-Amino-4,5-dichlorophenyl)ethanone is a highly functionalized aromatic ketone. Its molecular architecture, featuring a dichlorinated aniline ring ortho to an acetyl group, provides multiple reactive centers. The interplay between the nucleophilic amino group, the electrophilic ketone, and the electronically modulated aromatic ring makes it a valuable precursor for a diverse range of heterocyclic compounds. The chlorine substituents not only influence the reactivity of the ring but also serve as critical pharmacophores in many biologically active molecules, enhancing binding affinity and modulating metabolic stability. This guide serves to consolidate the technical knowledge required to leverage this compound's unique chemical attributes in complex synthetic endeavors.
Physicochemical & Structural Data
A precise understanding of the compound's properties is the foundation for its application in a laboratory or process setting. The data presented below has been aggregated from various chemical data sources.
| Property | Value |
| CAS Number | 6951-70-8 |
| Molecular Formula | C₈H₇Cl₂NO |
| Molecular Weight | 204.05 g/mol |
| Appearance | Off-white to yellow or brown crystalline powder |
| Melting Point | 139-143 °C |
| Boiling Point | ~362.8 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Insoluble in water. |
| Purity Specification | Typically ≥98% (as determined by HPLC) |
Synthesis and Purification: A Validated Protocol
The most direct and widely employed method for synthesizing 1-(2-Amino-4,5-dichlorophenyl)ethanone is the Friedel-Crafts acylation of 3,4-dichloroaniline.[1] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent acylium ion electrophile from an acylating agent like acetyl chloride.[1][2] The amino group of the aniline starting material is a strongly activating, ortho-, para-director; however, it readily complexes with the Lewis acid catalyst. This complexation deactivates the ring and directs the incoming acyl group to a position ortho to the amino group, a position that is sterically accessible and electronically favored.
Synthetic Workflow Diagram
Caption: Friedel-Crafts acylation workflow for the synthesis of the target compound.
Step-by-Step Experimental Methodology
Materials & Reagents:
-
3,4-Dichloroaniline (1.0 eq)
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Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Acetyl Chloride (1.2 eq)
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Anhydrous Dichloromethane (DCM)
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Crushed Ice
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) Solution
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Brine (Saturated NaCl Solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Ethanol (for recrystallization)
Protocol:
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Reaction Vessel Preparation: Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel with 3,4-dichloroaniline and anhydrous DCM.
-
Catalyst Addition: Cool the resulting solution to 0 °C in an ice-water bath. Under a steady stream of nitrogen, add anhydrous aluminum chloride portion-wise. Causality Note: This addition is highly exothermic; slow, portion-wise addition at 0 °C is critical to prevent uncontrolled temperature elevation and potential side reactions.
-
Acylating Agent Addition: Once the catalyst has been added, add acetyl chloride dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Reaction Quench: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and 1 M HCl. Trustworthiness Check: This step hydrolyzes the aluminum complexes formed during the reaction and protonates the product, aiding in its separation. The quench must be performed slowly to manage the exothermic release of heat and HCl gas.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from hot ethanol to yield 1-(2-Amino-4,5-dichlorophenyl)ethanone as a crystalline solid.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a suite of analytical techniques is employed.
| Technique | Purpose | Typical Parameters & Expected Results |
| HPLC | Purity Assessment | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[3] Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% TFA). Detection: UV at ~254 nm. Result: A single major peak indicating >98% purity. |
| ¹H NMR | Structural Elucidation | Solvent: CDCl₃ or DMSO-d₆. Expected Peaks: A singlet for the methyl protons (~2.6 ppm), a broad singlet for the amino protons (~6.0-6.5 ppm, exchangeable), and two singlets in the aromatic region (~6.7 and ~7.6 ppm). |
| ¹³C NMR | Structural Confirmation | Solvent: CDCl₃ or DMSO-d₆. Expected Peaks: Signals for the carbonyl carbon (~198 ppm), methyl carbon (~28 ppm), and six distinct aromatic carbons. |
| Mass Spec. | Molecular Weight Verification | Technique: Electrospray Ionization (ESI+). Expected Ion: [M+H]⁺ at m/z ≈ 204.0, showing a characteristic isotopic pattern for two chlorine atoms. |
Reactivity and Applications in Drug Development
The synthetic utility of 1-(2-Amino-4,5-dichlorophenyl)ethanone stems from its bifunctional nature. The ortho-amino ketone moiety is a classic precursor for the construction of various nitrogen-containing heterocycles.
Precursor for Imidazo[1,2-a]pyrimidines and Related Heterocycles
This compound is a key starting material for potent Dipeptidyl Peptidase-4 (DPP4) inhibitors, a class of drugs used to treat type 2 diabetes.[4] The synthesis often involves an initial reaction at the α-carbon of the ketone (e.g., bromination), followed by condensation with an amino-pyrimidine to construct the fused imidazo[1,2-a]pyrimidine core. The 2,4-dichlorophenyl group is a common feature in many potent DPP4 inhibitors, where it occupies a key binding pocket in the enzyme's active site.[4]
Synthesis of Quinolone and Quinazoline Scaffolds
Amino acetophenones are versatile building blocks for synthesizing a wide range of bioactive compounds, including analogs of natural products like flavones and quinolones.[5] Through condensation reactions with appropriate reagents (e.g., formamide, orthoesters), the ortho-amino ketone can be cyclized to form quinolone or quinazoline rings, which are core structures in many kinase inhibitors and other therapeutic agents.
Logical Pathway to Fused Heterocyclic Systems
Caption: A representative synthetic pathway from the title compound to a fused heterocyclic system.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure user safety. The following information is a summary based on data for structurally similar compounds.[6][7][8]
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Hazard Classification: Harmful if swallowed (Acute toxicity, oral). Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6][9]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[8][10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.
Disclaimer: This is a summary. Always consult the specific, up-to-date Safety Data Sheet (SDS) provided by the supplier before use.
References
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). Ethanone, 1-(2-chlorophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Indanone, 99+%. Retrieved from [Link]
- Wang, Z., et al. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4443-4447.
- Daress, M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6685.
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